FTIDC

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

FTIDC hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um die Funktion metabotroper Glutamatrezeptoren zu untersuchen.

Biologie: Wird verwendet, um die Rolle von mGluR1 in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung neurologischer Erkrankungen wie neuropathischen Schmerzen und Angstzuständen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf mGluR1 abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an den mGluR1-Rezeptor bindet und dessen Aktivität hemmt. Diese Hemmung wird durch einen allosterischen Mechanismus erreicht, bei dem this compound an eine Stelle am Rezeptor bindet, die sich von der aktiven Stelle unterscheidet. Diese Bindung induziert eine Konformationsänderung am Rezeptor, die verhindert, dass er durch seinen natürlichen Liganden, L-Glutamat, aktiviert wird .

Wirkmechanismus

Target of Action

FTIDC is a highly potent and selective allosteric antagonist of metabotropic glutamate receptor 1 (mGluR1) receptors . mGluR1 is a type of G-protein coupled receptor that plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

This compound interacts with its target, the mGluR1 receptor, in a noncompetitive manner . It inhibits L-glutamate-induced intracellular Ca2+ mobilization in cells expressing human, rat, or mouse mGluR1a . The IC50 value of this compound is 5.8 nM for human mGluR1a .

Biochemical Pathways

This compound affects the glutamatergic signaling pathway by acting as an allosteric antagonist of mGluR1 . By inhibiting the activation of mGluR1, this compound can modulate the downstream effects of this receptor, including the regulation of intracellular calcium levels .

Result of Action

This compound’s action as an mGluR1 antagonist results in the inhibition of L-glutamate-induced increases in intracellular calcium . This can have various downstream effects, potentially influencing neuronal excitability and synaptic plasticity.

Biochemische Analyse

Biochemical Properties

FTIDC plays a significant role in biochemical reactions as a negative allosteric modulator of mGlu1 receptors . It interacts with these receptors, inhibiting L-glutamate-induced increases in intracellular calcium in mGlu1-expressing CHO cells .

Cellular Effects

This compound influences cell function by modulating the activity of mGlu1 receptors. It inhibits nociceptive behavior and exhibits anxiolytic and antipsychotic effects in vivo . Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its interaction with mGlu1 receptors .

Molecular Mechanism

This compound exerts its effects at the molecular level as a potent and selective mGlu1 receptor negative allosteric modulator . It also acts as an mGlu1 receptor inverse agonist in the absence of ligand . These interactions result in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to inhibit L-glutamate-induced Ca2+ mobilization in human and mouse mGluR1a-expressing CHO cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses are not mentioned in the available literature, this compound has been shown to exhibit anxiolytic and antipsychotic effects in vivo .

Metabolic Pathways

This compound is involved in the glutamate signaling pathway through its interaction with mGlu1 receptors . It modulates this pathway by acting as a negative allosteric modulator of these receptors .

Transport and Distribution

Given its role as a modulator of mGlu1 receptors, it is likely that it interacts with these receptors at various locations within the cell .

Subcellular Localization

Given its role as a modulator of mGlu1 receptors, it is likely that it interacts with these receptors at various locations within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

FTIDC wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von Triazol- und Pyridinringen beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Triazolrings: Dies wird durch eine Cycloadditionsreaktion zwischen einem Azid und einem Alkin erreicht.

Einführung der Fluoropyridin-Einheit: Dieser Schritt beinhaltet die Substitution eines Wasserstoffatoms im Pyridinring durch ein Fluoratom.

Bildung des Pyridinrings: Dies wird durch eine Reihe von Kondensationsreaktionen erreicht.

Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des Triazol- und Pyridinrings, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des oben beschriebenen Synthesewegs. Dies beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Gängige Techniken, die in der industriellen Produktion eingesetzt werden, sind:

Hochleistungsflüssigchromatographie (HPLC): Wird zur Reinigung des Endprodukts verwendet.

Umkristallisation: Wird verwendet, um die Verbindung weiter zu reinigen und in fester Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

FTIDC unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Produkte zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen ab, die verwendet werden. Zum Beispiel:

Oxidation: Die Oxidation von this compound kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Die Reduktion kann zur Bildung reduzierter Derivate führen.

Substitution: Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

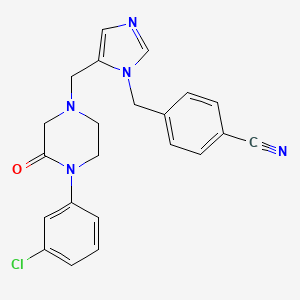

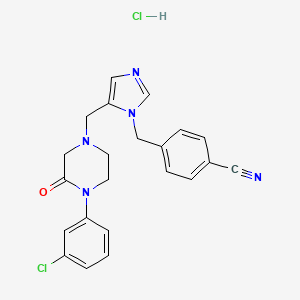

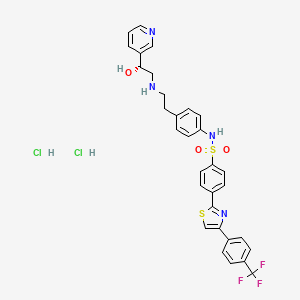

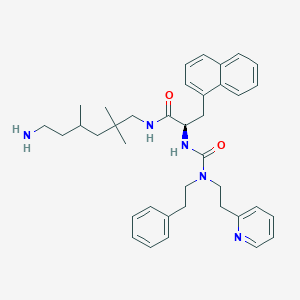

JNJ16259685: Ein weiterer selektiver allosterischer Antagonist von mGluR1.

LY456236: Ein selektiver Antagonist von mGluR1 mit ähnlichen Eigenschaften wie FTIDC.

YM-298198: Ein potenter und selektiver mGluR1-Antagonist.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner hohen Potenz und Selektivität für mGluR1. Es wurde gezeigt, dass es eine 1000-fach schwächere Aktivität gegen mGluR5 aufweist, was es zu einem wertvollen Werkzeug macht, um die spezifischen Funktionen von mGluR1 ohne Off-Target-Effekte zu untersuchen .

Eigenschaften

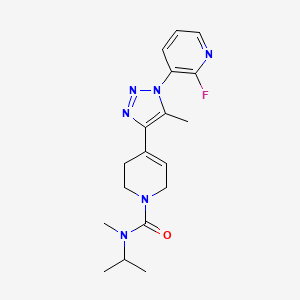

IUPAC Name |

4-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-N-methyl-N-propan-2-yl-3,6-dihydro-2H-pyridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN6O/c1-12(2)23(4)18(26)24-10-7-14(8-11-24)16-13(3)25(22-21-16)15-6-5-9-20-17(15)19/h5-7,9,12H,8,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTLKLBSIFQKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CCN(CC3)C(=O)N(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)

![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)

![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)

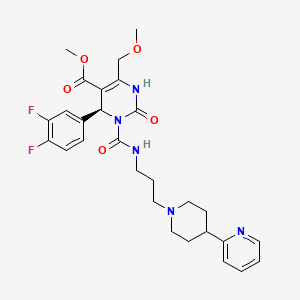

![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)

![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)

![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)

![4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B1674099.png)